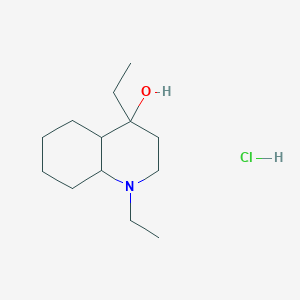![molecular formula C22H25N3 B12897140 1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline CAS No. 678999-87-6](/img/structure/B12897140.png)
1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 4-(4-methylphenethyl)piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
科学的研究の応用
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline can be compared with other similar compounds, such as:
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1-(4-Methyl-piperazin-1-yl)-isoquinoline, di-hydrobromide:
The uniqueness of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
678999-87-6 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC名 |
1-[4-[2-(4-methylphenyl)ethyl]piperazin-1-yl]isoquinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-8-19(9-7-18)11-13-24-14-16-25(17-15-24)22-21-5-3-2-4-20(21)10-12-23-22/h2-10,12H,11,13-17H2,1H3 |
InChIキー |
MIRORTCKEZIXMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



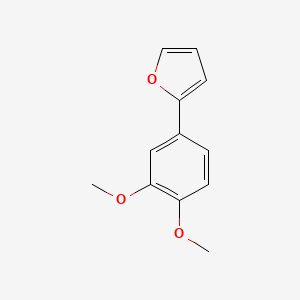
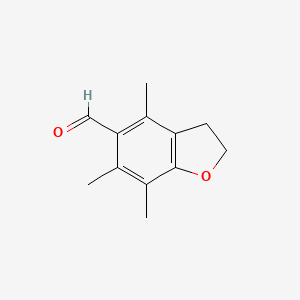
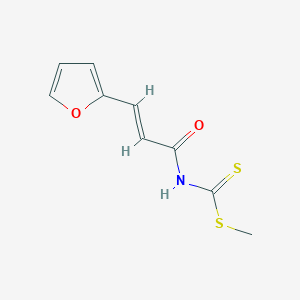
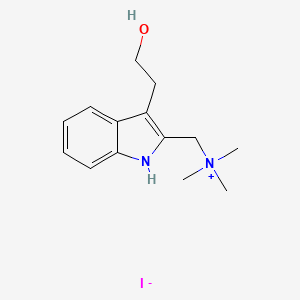

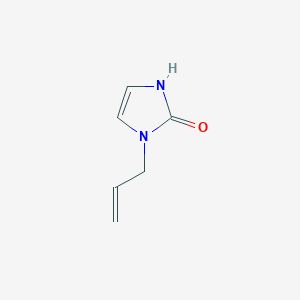

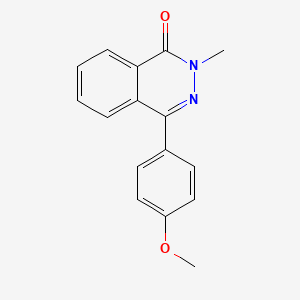
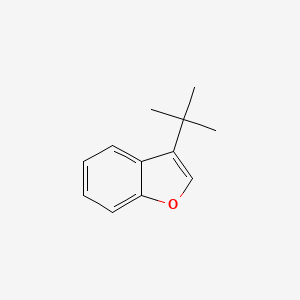

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
